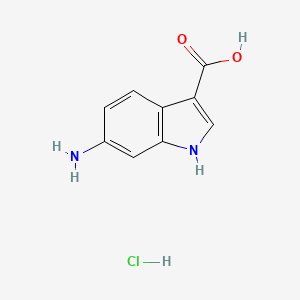

6-amino-1H-indole-3-carboxylic acid hydrochloride

Description

6-Amino-1H-indole-3-carboxylic acid hydrochloride is a substituted indole derivative with a molecular formula of C₉H₈N₂O₂·HCl and a molecular weight of ~212.63 g/mol (base: 176.17 g/mol + HCl). The compound features an amino group at position 6 and a carboxylic acid group at position 3 of the indole scaffold . The hydrochloride salt is commercially available with >98% purity for research purposes, emphasizing its role in medicinal chemistry and drug discovery .

Properties

Molecular Formula |

C9H9ClN2O2 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

6-amino-1H-indole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H8N2O2.ClH/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5;/h1-4,11H,10H2,(H,12,13);1H |

InChI Key |

NQQNDGJOOUFVIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Carboxylation of Indole Derivatives

Methodology:

Indole derivatives undergo directed ortho-lithiation or metalation, followed by carbonation to introduce the carboxyl group at the 3-position. For example, indole can be lithiated at the 3-position using n-butyllithium, then quenched with carbon dioxide to form indole-3-carboxylic acid.-

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78°C during lithiation

- Quenching: Carbon dioxide gas bubbling at low temperature

Purification:

Acidic workup followed by recrystallization.

Multi-step Synthesis via Indazole Intermediates

Methodology:

As per US Patent US20110172428A1, indazole-3-carboxylic acids are synthesized through multi-step processes involving cyclization and oxidation, then converted to indole-3-carboxylic acids via reduction or rearrangement.-

- Aqueous and organic solvents at controlled temperatures (20-40°C)

- Reflux conditions for cyclization steps

Advantages:

High purity and scalability, suitable for producing intermediates for further functionalization.

Amino Functionalization at the 6-Position

Introducing the amino group at the 6-position of the indole ring is achieved through nitration followed by reduction or via direct amino substitution:

Nitration and Reduction

Procedure:

Nitration of indole-3-carboxylic acid derivatives using nitrating agents (e.g., nitric acid or nitrating mixtures) selectively introduces a nitro group at the 6-position.Reduction:

The nitro group is then reduced to an amino group using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or chemical reduction (e.g., Sn/HCl).-

- Nitration: Cold conditions (0-5°C) to control regioselectivity

- Reduction: Mild heating under hydrogen or chemical reducing agents

Direct Amination Strategies

Methodology:

Electrophilic aromatic substitution with ammonia or amination reagents under high temperature and pressure, often facilitated by catalysts.Challenges:

Regioselectivity is critical; thus, directing groups or protective groups are often employed.

Conversion to Hydrochloride Salt

The free amino-indole-3-carboxylic acid is converted into its hydrochloride salt through acidification:

Procedure:

Dissolving the amino-indole-3-carboxylic acid in a suitable solvent (e.g., N,N-dimethylformamide or water), followed by treatment with hydrochloric acid (HCl) gas or aqueous HCl solution.-

- Temperature: Ambient to slightly elevated (around 25°C)

- pH control to ensure complete protonation of amino group

Isolation:

The hydrochloride salt precipitates out upon acidification, then filtered, washed, and dried under vacuum.

Summary of Key Reaction Parameters

| Step | Reagents & Conditions | Purification Method | Yield & Notes |

|---|---|---|---|

| Indole-3-carboxylic acid synthesis | Lithiation, carbonation | Recrystallization | High purity, scalable |

| Nitration at 6-position | Nitrating mixture, low temp | Recrystallization | Regioselectivity critical |

| Reduction of nitro to amino | Pd/C, H₂ or Sn/HCl | Filtration, washing | Complete conversion |

| Salt formation | HCl in water/DMF | Precipitation | High purity hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-indole-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

6-amino-1H-indole-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-amino-1H-indole-3-carboxylic acid hydrochloride with key analogs, focusing on substituents, physicochemical properties, and applications:

Key Findings and Analysis

Substituent Effects on Physicochemical Properties

- Amino vs. Halogen/Methoxy Groups: The amino group at position 6 in the target compound enhances hydrogen-bonding capacity compared to chloro (6-chloro analog) or methoxy (7-methoxy analog) substituents.

- Salt Forms: The hydrochloride salt improves stability and solubility compared to non-salt forms (e.g., 6-chloro analog), a critical factor in pharmaceutical formulations .

Biological Activity

Introduction

6-Amino-1H-indole-3-carboxylic acid hydrochloride is an indole derivative that has garnered attention for its diverse biological activities. This compound is structurally related to various indole derivatives known for their pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of indole derivatives, including this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 6-Amino-1H-indole-3-carboxylic acid HCl | Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | >100 | |

| Mycobacterium smegmatis | 3.90 |

Research indicates that this compound exhibits significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), making it a potential candidate for addressing antibiotic resistance .

Antiviral Activity

Indole derivatives have been explored for their antiviral properties, particularly against HIV. A related compound, indole-2-carboxylic acid, was shown to inhibit HIV-1 integrase with an IC50 value of 32.37 μM. This suggests that structural modifications in indoles could enhance their antiviral efficacy . While specific data on the antiviral activity of this compound is limited, its structural similarities to active compounds warrant further investigation.

Anticancer Activity

Indole derivatives are also noted for their anticancer properties. In vitro studies have shown that various indole compounds can inhibit the proliferation of cancer cell lines. For instance, some synthesized compounds demonstrated significant antiproliferative activities against A549 lung cancer cells, indicating that modifications on the indole scaffold can lead to enhanced anticancer effects .

The biological activity of this compound may be attributed to several mechanisms:

- Metal Chelation : Similar to other indoles, it may chelate metal ions, which is crucial for enzyme inhibition in bacteria and viruses .

- Interference with DNA/RNA Synthesis : Indoles can inhibit nucleic acid synthesis, affecting bacterial and viral replication .

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of various indole derivatives against MRSA and found that compounds with similar structures to this compound exhibited low MIC values, highlighting their potential as effective antibacterial agents .

Study 2: Anticancer Properties

In another investigation focusing on the antiproliferative effects of indoles, specific derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing non-tumor cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .

Q & A

Q. What synthetic routes are commonly employed to prepare 6-amino-1H-indole-3-carboxylic acid hydrochloride?

The synthesis typically involves multi-step modifications of indole derivatives. For example:

- Step 1 : Bromination or iodination at the 6th position of the indole ring using reagents like iodine or bromine in solvents such as dichloromethane .

- Step 2 : Introduction of the amino group via reductive amination or substitution reactions.

- Step 3 : Formation of the hydrochloride salt through treatment with HCl in ethanol or aqueous media . Key intermediates include 6-bromo-1H-indole-3-carboxylic acid, which undergoes functional group transformations under controlled conditions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the indole backbone and substituent positions, with shifts around δ 7.0–8.0 ppm (aromatic protons) and δ 160–170 ppm (carboxylic acid carbonyl) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data?

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELXL ) provides unambiguous structural confirmation. For example, intermolecular O–H⋯O and N–H⋯O hydrogen bonds in the crystal lattice help validate NMR assignments .

- DFT Calculations : Density functional theory (DFT) simulations predict NMR/IR spectra, which can be cross-verified with experimental data to identify discrepancies .

Q. What strategies improve yield and purity during synthesis?

- Reaction Optimization : Refluxing in acetic acid with sodium acetate (3–5 hours) enhances coupling reactions, as seen in similar indole derivatives .

- Purification Techniques : Recrystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

- Salt Formation : Hydrochloride salt precipitation in ethanol improves stability and crystallinity .

Q. How does the hydrochloride salt form influence biological activity?

- Solubility Enhancement : The hydrochloride form increases aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies) .

- Bioavailability : Protonation of the amino group at physiological pH may enhance membrane permeability and target binding .

Q. What role does crystallography play in understanding molecular interactions?

- Hydrogen Bonding Networks : X-ray structures reveal dimerization via O–H⋯O bonds and layer formation through N–H⋯O interactions, which inform solubility and stability profiles .

- Conformational Analysis : Crystal packing data (e.g., torsion angles) guide the design of derivatives with optimized steric and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.